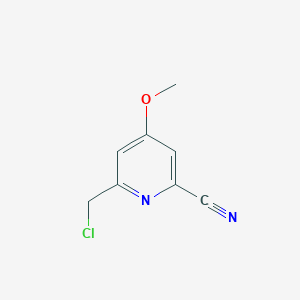
6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 6th position, a methoxy group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of 4-methoxypyridine-2-carbonitrile using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide (ZnI2). The reaction is carried out under controlled conditions to ensure selective chloromethylation at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of nitrile to primary amine.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile is primarily determined by its functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives with potential biological activity. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s pharmacological properties. The methoxy group can modulate the compound’s lipophilicity and electronic properties, affecting its overall reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
6-(Chloromethyl)-4-methoxypyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Methoxy-2-pyridinecarbonitrile: Lacks the chloromethyl group, affecting its reactivity and applications.
6-(Chloromethyl)-2-pyridinecarbonitrile:
Uniqueness
6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile is unique due to the specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of diverse organic compounds and bioactive molecules.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
6-(chloromethyl)-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,4H2,1H3 |
Clave InChI |
BZWWHNUGOXSAJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)C#N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


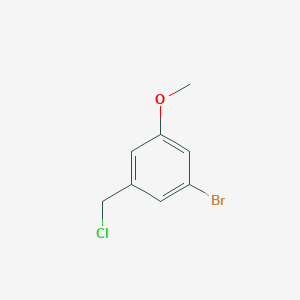

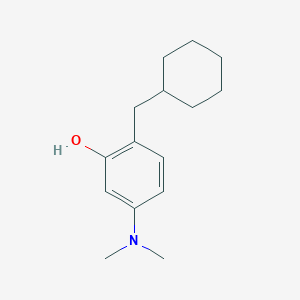

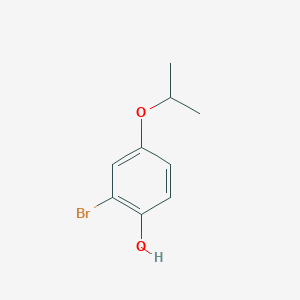
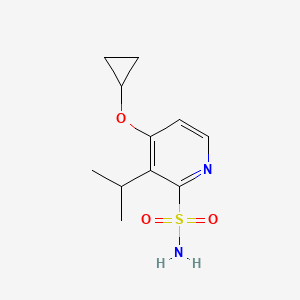
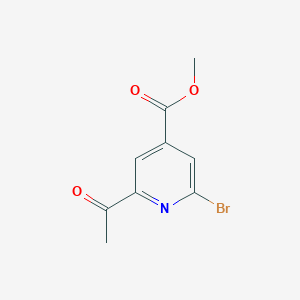
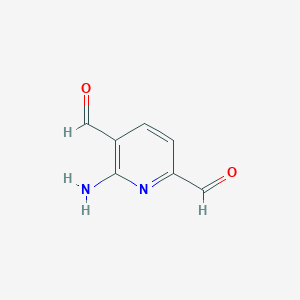
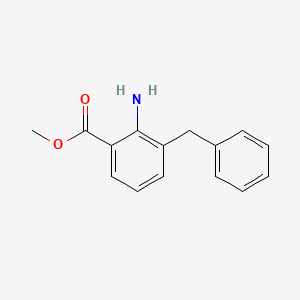
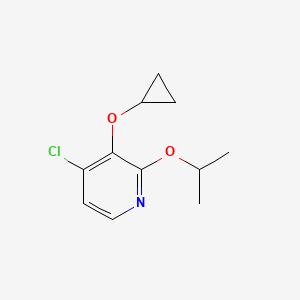
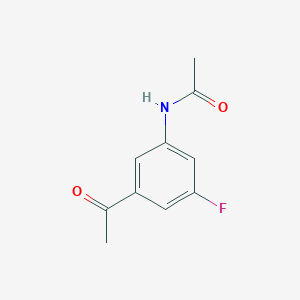
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)


